molecular formula C16H21N3OS B430938 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione CAS No. 328556-81-6

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B430938
CAS No.: 328556-81-6
M. Wt: 303.4g/mol
InChI Key: GKTJCTAQGYUVBZ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione is a chemical research reagent belonging to the 1,2,4-triazole-5-thione class, a scaffold recognized for its significant and diverse biological potential in medicinal chemistry research . This specific compound features a cyclohexyl substituent at the 4-position of the triazole ring and a (3-methylphenoxy)methyl group at the 3-position. The 1,2,4-triazole core is a pharmacologically privileged structure, and the incorporation of a thione group can markedly enhance its biological activity, making it a cyclic analog of thiosemicarbazides . The primary research applications of this compound and its analogs are in the investigation of new pharmacological agents. Derivatives of 1,2,4-triazole-5-thione are extensively studied for their antimicrobial properties , showing promising activity against a range of Gram-positive bacteria and fungal pathogens such as Candida albicans . Furthermore, the 1,2,4-triazole-thione scaffold has demonstrated considerable anticancer potential , as these compounds can play important roles in chemopreventive and chemotherapeutic effects on cancer . The mechanism of action for triazole-thione derivatives in biological systems is multifaceted and an active area of research. Their activity is often attributed to the ability to interact with enzyme active sites. Research indicates that the triazole-thione system can serve as a key pharmacophore in inhibitors for various viral and bacterial enzymes; for instance, some derivatives have shown inhibitory effects on the DNA-gyrase complex in bacteria . The sulfur and nitrogen atoms in the structure provide potential nucleophilic sites for reactions and coordination, allowing some triazole-thione derivatives to form complexes with metal ions, which can in turn enhance their antimicrobial efficacy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-6-5-9-14(10-12)20-11-15-17-18-16(21)19(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJCTAQGYUVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Mechanism of Triazole-Thione Formation

The synthesis of 1,2,4-triazole-5-thiones typically proceeds via a two-step mechanism:

  • Formation of Thiosemicarbazides : Substituted hydrazides react with alkyl/aryl isothiocyanates in ethanol to form acyl/aroyl thiosemicarbazide intermediates.

  • Cyclization Under Alkaline Conditions : The intermediate undergoes base-mediated cyclization (e.g., 4N NaOH) to yield the triazole-thione core.

For 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, the cyclohexyl group is introduced via cyclohexyl isothiocyanate, while the (3-methylphenoxy)methyl substituent originates from the hydrazide precursor.

Optimized Synthesis Protocols

One-Pot, Two-Step Methodology

A recently developed protocol eliminates the need for isolating thiosemicarbazides, significantly streamlining the process:

  • Step 1 : 3-Methylphenoxyacetic acid hydrazide (or analogous precursors) is refluxed with cyclohexyl isothiocyanate in ethanol.

  • Step 2 : The crude mixture is treated with 4N NaOH and refluxed for 4–6 hours to induce cyclization.

  • Neutralization : The reaction is acidified with HCl to precipitate the product.

Key Advantages :

  • Yield : 31–68% for cyclohexyl derivatives, depending on substituents.

  • Solvent Efficiency : Ethanol and water minimize environmental impact.

  • Time Reduction : Completion within 6 hours vs. traditional 24-hour methods.

Traditional Isolation-Based Approach

Earlier methods required isolating thiosemicarbazides before cyclization:

  • Intermediate Isolation : Thiosemicarbazides are purified via recrystallization.

  • Cyclization : Refluxing in 2N NaOH for 4 hours.

Limitations :

  • Lower yields (18–52%) due to intermediate degradation.

  • Higher solvent consumption for recrystallization.

Experimental Validation and Analytical Data

Synthesis of 4-Cyclohexyl Derivatives

Procedure :

  • Reactants :

    • Hydrazide: 4-(Benzoylamino)benzoic acid hydrazide.

    • Isothiocyanate: Cyclohexyl isothiocyanate.

  • Conditions :

    • Step 1: Ethanol, reflux, 2 hours.

    • Step 2: 4N NaOH, reflux, 6 hours.

  • Workup : Acidification with HCl, recrystallization from ethanol.

Yield : 31%.
Melting Point : 200–206°C.

Spectroscopic Characterization

IR Data (cm⁻¹) :

  • 3228 (N–H stretch), 2929/2852 (C–H, cyclohexyl).

  • 1672 (C=O, benzoyl), 1614/1591 (C=N/C=C), 1170 (C=S).

HPLC : Retention time = 3.53 minutes.

Comparative Analysis of Methodologies

ParameterOne-Pot MethodTraditional Method
Reaction Time6 hours24 hours
Yield (%)31–6818–52
Solvent ConsumptionLowHigh
Intermediate IsolationNot RequiredRequired

Table 1 . Performance comparison of synthesis strategies.

Challenges and Optimization Strategies

Steric Hindrance from Cyclohexyl Groups

The bulky cyclohexyl substituent impedes cyclization, necessitating:

  • Higher NaOH Concentration (4N) : Enhances deprotonation and ring closure.

  • Extended Reflux Duration : 6 hours ensures complete reaction.

Solvent Selection

Ethanol balances solubility and environmental safety. Alternatives like DMF increase yield but complicate purification.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced durability.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed :

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Substituents : 4-Methylphenyl and benzoxazolyl groups.
  • Synthesis : Prepared via cyclization of hydrazinecarbothioamide derivatives.
  • Key Data : IR peaks at 3314 (NH), 1631 (C=N), and 1228 cm⁻¹ (C=S); molecular ion peak at m/z 385 (M+1) .

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () Substituents: Difluorophenyl and sulfonylphenyl groups. Synthesis: Refluxing hydrazinecarbothioamide in NaOH followed by acidification.

4-Cyclohexyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione () Substituents: Cyclohexyl and dimethylaminopropyl groups. Key Data: Molecular formula C₁₃H₂₄N₄S, molar mass 268.42 g/mol; tertiary amine may enhance bioavailability .

4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol () Substituents: Butyl and chlorophenoxymethyl groups. Key Data: Thiol-thione tautomerism affects reactivity; SMILES: CCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl .

Target Compound vs. Analogs :
  • Synthesis: Analogous compounds are synthesized via cyclization or Schiff base formation (). The target compound may follow similar routes using 3-methylphenoxy aldehyde.
  • Functional Groups: The (3-methylphenoxy)methyl group introduces steric bulk and electron-donating effects, differing from electron-withdrawing groups (e.g., sulfonyl in ) that enhance polarity.

Physicochemical and Spectral Properties

Compound Substituents Molecular Weight (g/mol) Key Spectral Data
Target Compound 4-Cyclohexyl, 3-(3-methylphenoxy)methyl ~300 (estimated) Expected IR: ~1250 cm⁻¹ (C-O-C), ~1600 cm⁻¹ (C=N); NMR: δ 1.2–2.1 (cyclohexyl)
4-(4-Methylphenyl)-5-(benzoxazolyl)... 4-Methylphenyl, benzoxazolyl 385 (M+1) IR: 3314 (NH), 1631 (C=N), 1228 (C=S); ¹H-NMR: δ 2.49 (CH₃)
4-Cyclohexyl-3-(dimethylaminopropyl)... Cyclohexyl, dimethylaminopropyl 268.42 Molecular formula C₁₃H₂₄N₄S; tertiary amine may show δ 2.2–2.8 (N-CH₃)

Biological Activity

4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H19N3OS
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Triazole compounds typically exert their biological effects through various mechanisms:

  • Inhibition of Enzymes : Many triazoles inhibit cytochrome P450 enzymes, affecting steroid synthesis and other metabolic pathways.
  • Interaction with Biological Targets : These compounds can engage in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, potentially altering their function .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)% Inhibition
MDA-MB-468 (Breast)15.285%
HCT116 (Colon)12.790%
K562 (Leukemia)9.578%

These results indicate significant cytotoxic effects, suggesting that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Testing against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the compound's effects on human breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against multi-drug resistant bacteria. The compound demonstrated a potent inhibitory effect, making it a candidate for further development as an antibiotic.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or multi-step functionalization of the triazole core. For example:

  • Step 1 : React cyclohexyl isothiocyanate with hydrazine derivatives to form the triazole-thione backbone.
  • Step 2 : Introduce the 3-methylphenoxymethyl group via nucleophilic substitution or Mitsunobu reaction.
    Intermediates are characterized using IR spectroscopy (C=S stretch at ~1200 cm⁻¹), ¹H NMR (triazole proton at δ 8.2–8.5 ppm), and elemental analysis . For S-alkyl derivatives, reaction conditions (e.g., alkyl halides in DMF with K₂CO₃) are optimized via temperature-controlled reflux (70–80°C) .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S bond ~1.68 Å) and confirms substituent geometry. SHELX programs refine crystallographic data, with SHELXL used for small-molecule refinement .
  • DFT calculations : Compare experimental data (e.g., NMR chemical shifts) with theoretical models (B3LYP/6-31G** basis set) to validate tautomeric forms .

Q. Q3. Which analytical techniques are critical for monitoring its chemical reactions?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Tracks reaction progress using silica gel plates (ethyl acetate/hexane eluent).
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. Q4. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Pass Online® : Predicts pharmacokinetic properties (e.g., membrane permeability) based on substituent hydrophobicity (logP ~3.2 for the cyclohexyl group) .
  • Molecular docking : Simulates binding to targets (e.g., fungal CYP51) using AutoDock Vina. The thione sulfur may coordinate with heme iron, as seen in related triazole antifungals .

Q. Q5. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. DFT results)?

Methodological Answer:

  • Error analysis : Apply statistical tools (e.g., χ² tests in SHELXL) to assess crystallographic residuals (R₁ < 0.05) .
  • Solvent effects : Adjust DFT calculations (PCM model) to account for DMSO-induced shifts in NMR spectra .

Q. Q6. How is crystallographic data analyzed to resolve disorder in the cyclohexyl group?

Methodological Answer:

  • SHELXD : Locates heavy atoms via dual-space methods, while SHELXE refines phases.
  • ORTEP-3 : Visualizes thermal ellipsoids to identify positional disorder. Partial occupancy models (e.g., two cyclohexyl conformers at 60:40 ratio) are applied .

Q. Q7. What are the challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during alkylation to achieve >90% ee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

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